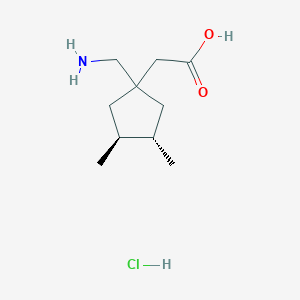
Atagabalin HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atagabalin hydrochloride is a compound developed by Pfizer, related to gabapentin, and known for its binding to the α2δ calcium channels (1 and 2). It was initially under development for the treatment of insomnia but was discontinued following unsatisfactory trial results .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of atagabalin hydrochloride involves the preparation of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the following steps:
Formation of the cyclopentane ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the cyclopentane ring.
Formation of the acetic acid moiety:
Conversion to hydrochloride salt: The final step involves the conversion of the free base to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods for atagabalin hydrochloride would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as crystallization or chromatography, would be employed to isolate the final product .
化学反応の分析
Types of Reactions
Atagabalin hydrochloride can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions would vary depending on the specific reaction but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation of atagabalin hydrochloride could result in the formation of a carboxylic acid derivative, while reduction could yield an alcohol derivative .
科学的研究の応用
Atagabalin hydrochloride has been used in various scientific research applications, including:
作用機序
Atagabalin hydrochloride exerts its effects by binding to the α2δ subunits of voltage-dependent calcium channels (VDCCs). This binding modulates the activity of the calcium channels, leading to changes in calcium ion flow and subsequent cellular effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect slow-wave sleep and has potential therapeutic applications for insomnia .
類似化合物との比較
Atagabalin hydrochloride is related to several similar compounds, including:
4-Methylpregabalin: A derivative of pregabalin, this compound has similar binding properties and potential therapeutic applications.
Atagabalin hydrochloride is unique in its specific binding affinity and effects on slow-wave sleep, which distinguishes it from other similar compounds .
特性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7-3-10(6-11,4-8(7)2)5-9(12)13;/h7-8H,3-6,11H2,1-2H3,(H,12,13);1H/t7-,8-;/m0./s1 |
InChIキー |
MJEPQHYIBKJJGY-WSZWBAFRSA-N |
異性体SMILES |
C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN.Cl |
正規SMILES |
CC1CC(CC1C)(CC(=O)O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















